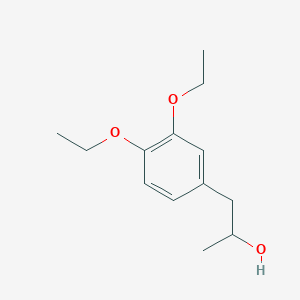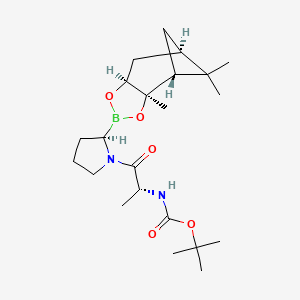
(3aR,4R,6R,7aS)-Pinanediol Pyrrolidinecarbamate Boronate tert-Butyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3aR,4R,6R,7aS)-Pinanediol Pyrrolidinecarbamate Boronate tert-Butyl Ester is a complex organic compound that has garnered interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,4R,6R,7aS)-Pinanediol Pyrrolidinecarbamate Boronate tert-Butyl Ester typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the boronate ester and the subsequent introduction of the pyrrolidinecarbamate moiety. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
化学反应分析
Types of Reactions
(3aR,4R,6R,7aS)-Pinanediol Pyrrolidinecarbamate Boronate tert-Butyl Ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield boronic acids or esters, while reduction can lead to the formation of alcohols or amines.
科学研究应用
Chemistry
In chemistry, (3aR,4R,6R,7aS)-Pinanediol Pyrrolidinecarbamate Boronate tert-Butyl Ester is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its boronate ester moiety is particularly useful in the design of enzyme inhibitors and as a tool for studying biological pathways.
Medicine
In medicinal chemistry, this compound has potential applications in drug discovery and development. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties contribute to the development of materials with enhanced performance characteristics.
作用机制
The mechanism of action of (3aR,4R,6R,7aS)-Pinanediol Pyrrolidinecarbamate Boronate tert-Butyl Ester involves its interaction with specific molecular targets. The boronate ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in chemical biology. The pyrrolidinecarbamate group can interact with enzymes and proteins, modulating their activity and function.
相似化合物的比较
Similar Compounds
Pinanediol Boronate Esters: These compounds share the boronate ester moiety and are used in similar applications.
Pyrrolidinecarbamate Derivatives: Compounds with the pyrrolidinecarbamate group are also used in medicinal chemistry and organic synthesis.
Uniqueness
What sets (3aR,4R,6R,7aS)-Pinanediol Pyrrolidinecarbamate Boronate tert-Butyl Ester apart is its combination of the boronate ester and pyrrolidinecarbamate moieties. This unique structure allows for a broader range of applications and interactions compared to compounds with only one of these functional groups.
属性
分子式 |
C22H37BN2O5 |
|---|---|
分子量 |
420.4 g/mol |
IUPAC 名称 |
tert-butyl N-[(2R)-1-oxo-1-[(2R)-2-[(1R,2R,6S,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pyrrolidin-1-yl]propan-2-yl]carbamate |
InChI |
InChI=1S/C22H37BN2O5/c1-13(24-19(27)28-20(2,3)4)18(26)25-10-8-9-17(25)23-29-16-12-14-11-15(21(14,5)6)22(16,7)30-23/h13-17H,8-12H2,1-7H3,(H,24,27)/t13-,14-,15-,16+,17+,22-/m1/s1 |
InChI 键 |
UDRXZJDRLDLQQU-GTTYDDTLSA-N |
手性 SMILES |
B1(O[C@H]2C[C@H]3C[C@@H]([C@]2(O1)C)C3(C)C)[C@@H]4CCCN4C(=O)[C@@H](C)NC(=O)OC(C)(C)C |
规范 SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C4CCCN4C(=O)C(C)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


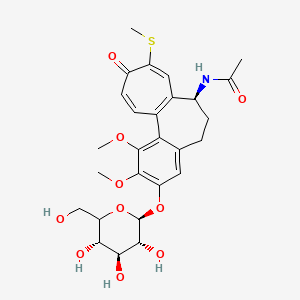
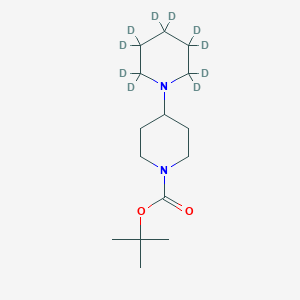
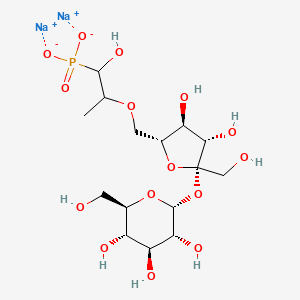
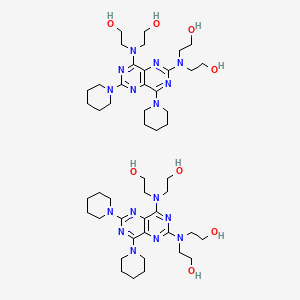

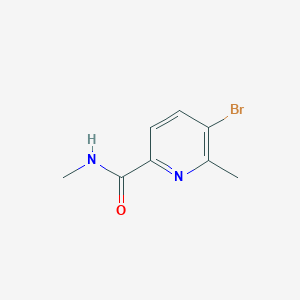

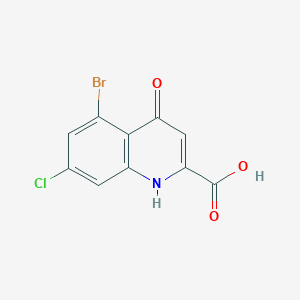
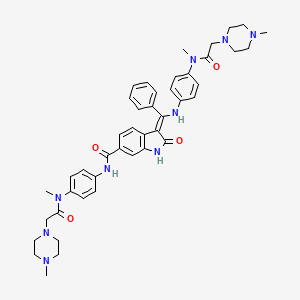
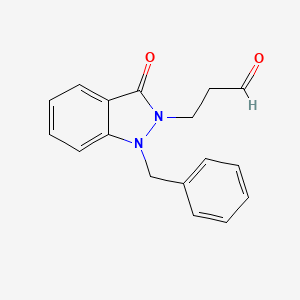
![methyl (1R,10S,11R,12S,13S)-11-acetyloxy-12-ethyl-4-[(12S,14R)-16-ethyl-12-methoxycarbonyl-10-aza-1-azoniatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-5-methoxy-8-methyl-20-oxa-8,16-diazahexacyclo[10.6.1.110,13.01,9.02,7.016,19]icosa-2,4,6,14-tetraene-10-carboxylate](/img/structure/B13844024.png)
![Benzyl 5-methyl-3-[[[5-methyl-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]hexanoyl]amino]methyl]hexanoate](/img/structure/B13844029.png)

